molecular formula C10H18F2N2O2 B10793478 3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate

3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate

Cat. No.: B10793478
M. Wt: 236.26 g/mol
InChI Key: QWFUGDQVPSGUCN-UHFFFAOYSA-N
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Description

3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoroazetidine ring, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate typically involves multiple steps. One common route starts with the preparation of 3,3-difluoroazetidine-1-carbonyl chloride . This intermediate is then reacted with 1-methylpropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the difluoroazetidine ring can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroazetidine derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate involves its interaction with specific molecular targets. The difluoroazetidine ring is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((3,3-Difluoroazetidine-1-carbonyloxy)-1-methylpropyl)dimethylammonium Oxalate apart from similar compounds is its unique combination of the difluoroazetidine ring with the dimethylammonium oxalate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

3-(dimethylamino)butyl 3,3-difluoroazetidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-8(13(2)3)4-5-16-9(15)14-6-10(11,12)7-14/h8H,4-7H2,1-3H3

InChI Key

QWFUGDQVPSGUCN-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)N1CC(C1)(F)F)N(C)C

Origin of Product

United States

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